Chlorthal

Description

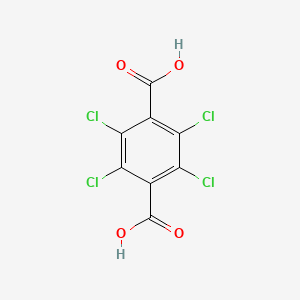

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBXHSWMMIEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3039400 | |

| Record name | Chlorthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2136-79-0 | |

| Record name | Chlorthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloroterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96C2WU8832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

343 - 345 °C | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorthalidone on the Na-Cl Symporter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorthalidone (B1668885), a thiazide-like diuretic, exerts its antihypertensive effects primarily through the inhibition of the Na-Cl symporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron. This guide provides a detailed examination of the molecular mechanisms underpinning this interaction, drawing upon recent structural and functional studies. It outlines the binding kinetics, the specific molecular interactions at the orthosteric binding site, the influence of the WNK-SPAK signaling pathway on NCC activity, and the experimental protocols used to elucidate these mechanisms. This document is intended to be a comprehensive resource for researchers and professionals involved in the study of renal physiology and the development of novel diuretic and antihypertensive therapies.

Core Mechanism of Action: Inhibition of the Na-Cl Symporter

Chlorthalidone's primary mechanism of action is the blockade of sodium (Na⁺) and chloride (Cl⁻) reabsorption in the DCT. By inhibiting the NCC, chlorthalidone increases the urinary excretion of these ions, leading to a mild diuretic effect.[1] This initial reduction in extracellular fluid and plasma volume contributes to the lowering of blood pressure.[1][2]

Binding to the Orthosteric Site of NCC

Recent cryo-electron microscopy (cryo-EM) studies have revealed that chlorthalidone binds to an orthosteric site on the NCC, occluding the ion translocation pathway.[3][4] This binding site is located deep within the transmembrane domain of the transporter.[5] Chlorthalidone arrests the NCC in an outward-open conformation, preventing the conformational changes necessary for ion transport across the apical membrane of DCT cells.[3]

Key amino acid residues have been identified as crucial for the binding of chlorthalidone and other thiazide-like diuretics. For instance, mutation of asparagine 226 (N226) has been shown to reduce the sensitivity of NCC to chlorthalidone inhibition.[5]

Quantitative Data on Chlorthalidone-NCC Interaction

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of chlorthalidone.

Table 1: Pharmacokinetic Properties of Chlorthalidone

| Parameter | Value | Citation(s) |

| Onset of Action | ~2.6 hours | [6] |

| Peak Effect | 2 to 6 hours | [6] |

| Duration of Action | 48 to 72 hours | [6][7] |

| Elimination Half-Life | 40 to 60 hours | [6][7][8] |

| Protein Binding | ~75% (~58% to albumin) | [6][7] |

| Bioavailability | ~65% | [7] |

| Excretion | Primarily as unchanged drug in urine | [6][7] |

Table 2: Comparative Efficacy of Thiazide and Thiazide-Like Diuretics

| Comparison | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Citation(s) |

| Thiazide-Like vs. Thiazide-Type Diuretics | -5.59 (95% CI: -5.69 to -5.49) | -1.98 (95% CI: -3.29 to -0.66) | [9][10] |

Regulation of NCC Activity: The WNK-SPAK Signaling Pathway

The activity of the Na-Cl symporter is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[11] This pathway modulates the phosphorylation state of NCC, which is a critical determinant of its transport activity.

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK.[11][12] Activated SPAK then directly phosphorylates conserved threonine and serine residues in the N-terminal domain of NCC, including Thr46, Thr55, Thr60, Ser73, and Ser91 in human NCC.[4][5] Phosphorylation of these sites enhances NCC activity and its abundance at the plasma membrane.[12] Chlorthalidone does not directly interfere with the WNK-SPAK pathway but rather blocks the function of the activated (phosphorylated) NCC.

Diagram of the WNK-SPAK-NCC Signaling Pathway

Caption: The WNK-SPAK signaling cascade leading to NCC activation and its inhibition by chlorthalidone.

Experimental Protocols

Cryo-Electron Microscopy for Structural Analysis of Chlorthalidone-NCC Complex

This protocol provides a general workflow for determining the structure of the human Na-Cl symporter (hNCC) in complex with chlorthalidone.

-

Protein Expression and Purification:

-

Generate a stable HEK293 cell line that co-expresses hNCC and the WNK1-SPAK kinase cascade to ensure authentic phosphorylation of NCC.[3]

-

Culture the cells in suspension and induce protein expression. During expression, include 20 µM chlorthalidone to stabilize the complex and reduce cytotoxicity.[3]

-

Harvest the cells and solubilize the membrane proteins.

-

Purify the chlorthalidone-NCC complex using affinity chromatography.

-

-

Cryo-EM Sample Preparation and Data Acquisition:

-

Reconstitute the purified chlorthalidone-NCC complex into lipid nanodiscs to mimic a native membrane environment.[13]

-

Apply the sample to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.

-

Collect cryo-EM data using a transmission electron microscope.

-

-

Image Processing and 3D Reconstruction:

-

Process the collected micrographs to select single-particle projections.

-

Perform 2D and 3D classification to obtain a high-resolution 3D reconstruction of the chlorthalidone-NCC complex.

-

Build and refine an atomic model into the cryo-EM density map.

-

Diagram of Cryo-EM Workflow for Chlorthalidone-NCC Complex

Caption: A simplified workflow for the structural determination of the chlorthalidone-NCC complex using cryo-EM.

HEK293 Cell-Based Chloride Influx Assay for NCC Activity

This assay measures the activity of NCC by monitoring the influx of chloride ions into HEK293 cells stably expressing the transporter.[3][4]

-

Cell Culture and Induction:

-

Use a stable HEK293 cell line co-expressing hNCC and a membrane-anchored, chloride-sensitive yellow fluorescent protein (YFP).[3]

-

Seed the cells in a 96-well plate and induce protein expression.

-

-

Assay Protocol:

-

Wash the cells and incubate them in a hypotonic, chloride-free activation buffer to stimulate the endogenous WNK-SPAK pathway and activate NCC.[3]

-

To initiate the assay, replace the activation buffer with an assay buffer containing 140 mM NaCl. The influx of Cl⁻ through active NCC will quench the YFP fluorescence.[3]

-

For inhibition studies, add chlorthalidone or other diuretics to the assay buffer.

-

Monitor the change in YFP fluorescence over time using a plate reader. The initial rate of fluorescence quenching is proportional to the NCC-mediated Cl⁻ influx.[4]

-

Diagram of the HEK293 Cell-Based Chloride Influx Assay Workflow

Caption: Workflow for measuring NCC activity and its inhibition by chlorthalidone using a cell-based chloride influx assay.

Conclusion

The mechanism of action of chlorthalidone on the Na-Cl symporter is a well-defined process involving direct, orthosteric inhibition of the transporter, which is regulated by the WNK-SPAK phosphorylation cascade. The detailed structural and functional data now available provide a robust foundation for understanding the therapeutic effects of this important antihypertensive agent and for the rational design of novel diuretics with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the intricate biology of the Na-Cl symporter and its pharmacological modulation.

References

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medicine.com [medicine.com]

- 7. droracle.ai [droracle.ai]

- 8. Chlortalidone - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulatory control of the Na–Cl co-transporter NCC and its therapeutic potential for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Structural Characterization of Chlorthalidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of chlorthalidone (B1668885) derivatives. Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema.[1] The modification of its core structure offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, or reduced side effects. This document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to elucidate key synthetic pathways and molecular relationships.

Synthesis of Chlorthalidone Derivatives

The chemical structure of chlorthalidone, (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide, provides multiple sites for chemical modification, including the phthalimidine ring, the chlorobenzene (B131634) moiety, and the sulfonamide group. This section explores the synthesis of a notable class of derivatives: Schiff bases and their corresponding metal complexes.

Synthesis of Chlorthalidone Schiff Base Ligand

A significant derivative of chlorthalidone can be synthesized through the condensation reaction of chlorthalidone with an aldehyde, such as trihydroxybenzaldehyde, to form a Schiff base. This reaction introduces a new imine linkage and incorporates a polyhydroxylated phenyl ring, which can influence the molecule's physicochemical and pharmacological properties.

Experimental Protocol:

A solution of chlorthalidone (0.002 mol) in 20 mL of ethanol (B145695) is mixed with a solution of trihydroxybenzaldehyde (0.002 mol) in 20 mL of ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the Schiff base ligand.

Synthesis of Chlorthalidone Schiff Base Metal Complexes

The Schiff base ligand, with its multiple coordination sites (imine nitrogen and hydroxyl groups), can readily form complexes with various metal ions. These metal complexes can exhibit unique biological activities compared to the parent drug or the Schiff base ligand alone.[2]

Experimental Protocol:

To a solution of the chlorthalidone Schiff base ligand (0.002 mol) in 20 mL of ethanol, an ethanolic solution of the respective metal salt (e.g., copper(II) nitrate, nickel(II) nitrate, zinc(II) sulfate, cobalt(II) chloride) (0.001 mol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 2-3 hours. The precipitated metal complex is filtered, washed with ethanol to remove any unreacted starting materials, and dried.

Structural Characterization of Chlorthalidone Derivatives

Thorough structural characterization is essential to confirm the identity and purity of the newly synthesized derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. Key chemical shifts in the ¹H NMR spectrum of the chlorthalidone Schiff base ligand include signals for the aromatic protons, the imine proton (CH=N), and the hydroxyl protons. In the ¹³C NMR spectrum, the appearance of a signal corresponding to the imine carbon confirms the formation of the Schiff base.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further corroborates the proposed structures. The mass spectrum of the Schiff base ligand shows a molecular ion peak corresponding to its calculated molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecules. The IR spectrum of the chlorthalidone Schiff base ligand will show characteristic absorption bands for the imine (C=N) group, in addition to the bands associated with the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and sulfonyl (S=O) groups present in the parent chlorthalidone structure.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compounds. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formulas.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized chlorthalidone Schiff base ligand and its metal complexes.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Color |

| Chlorthalidone Schiff Base Ligand | C₂₁H₁₅ClN₂O₇S | 76 | 179–184 | Pale yellow |

| Cu(II) Complex | C₄₂H₂₈Cl₂CuN₄O₁₄S₂ | 68 | >300 | Green |

| Ni(II) Complex | C₄₂H₂₈Cl₂N₄NiO₁₄S₂ | 65 | >300 | Brown |

| Zn(II) Complex | C₄₂H₂₈Cl₂N₄O₁₄S₂Zn | 72 | >300 | Light yellow |

| Co(II) Complex | C₄₂H₂₈Cl₂CoN₄O₁₄S₂ | 70 | >300 | Dark brown |

Data sourced from Der Pharma Chemica, 2014.

Table 2: Key Spectroscopic Data for Chlorthalidone Schiff Base Ligand

| Technique | Key Peaks/Signals |

| ¹H NMR (DMSO-d₆, ppm) | 13.5 (s, 1H, -OH), 8.83 (s, 1H, -NH), 8.54 (s, 1H, CH=N), 7.27-8.54 (m, Ar-H) |

| ¹³C NMR (DMSO-d₆, ppm) | 166.1 (C=N), 168.7 (C=O), 147.6, 145.7, 132.6, 130.9, 129.8, 116.1, 111.3 (Ar-C) |

| Mass Spectrum (m/z) | 474 [M]⁺ |

| IR Spectrum (cm⁻¹) | 3229 (-OH), 3120 (-NH), 1694 (C=O), 1631 (C=N), 1014 (S=O) |

Data sourced from Der Pharma Chemica, 2014.

Visualizing Synthetic Workflows

Graphviz diagrams are provided to illustrate the logical flow of the synthesis processes.

References

Physicochemical Properties of Chl-orthalidone for Drug Formulation: A Technical Guide

Introduction

Chlorthalidone (B1668885) is a long-acting, thiazide-like diuretic and antihypertensive agent used in the management of hypertension and edema.[1][2] Despite its established therapeutic efficacy, chlorthalidone presents significant challenges for formulation scientists. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability.[3][4] This profile necessitates a thorough understanding of its physicochemical properties to develop a bioavailable and stable dosage form. This guide provides an in-depth overview of chlorthalidone's core physicochemical characteristics, outlines detailed experimental protocols for their determination, and discusses the implications for drug formulation.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of chlorthalidone is presented below. These parameters are critical inputs for any pre-formulation and formulation development program.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁ClN₂O₄S | [5] |

| Molecular Weight | 338.77 g/mol | [5][6] |

| Appearance | White to yellowish-white crystalline powder | [7] |

| Melting Point | Decomposes at 224-226 °C (range can extend from 218-264 °C on slow heating) | [7] |

| pKa | 9.36 | [3][4] |

| Log P (o/w) | 0.85 - 1.3 | [7] |

| BCS Classification | Class IV (Low Solubility, Low Permeability) | [3][4] |

Solubility and Dissolution

Chlorthalidone's low aqueous solubility is a primary rate-limiting step for its absorption. It is practically insoluble in water, ether, and chloroform.[7][8] Its solubility is pH-dependent, a characteristic governed by its acidic nature.[3]

Table of Chlorthalidone Solubility in Various Solvents:

| Solvent | Solubility | Temperature | References |

| Water | 12 mg/100 mL (0.12 mg/mL) | 20 °C | [7] |

| Water | 27 mg/100 mL (0.27 mg/mL) | 37 °C | [7] |

| 0.1 N Sodium Carbonate | 577 mg/100 mL | 20 °C | [7] |

| Methanol | Soluble | - | [7][8] |

| Ethanol | Slightly Soluble (Soluble in warm ethanol) | - | [1][7] |

| DMSO, DMF, DMA | Freely Soluble | - | [1] |

The significant increase in solubility in alkaline solutions like sodium carbonate is due to the deprotonation of the acidic chlorthalidone molecule (pKa 9.36), forming a more soluble salt.[3][7] However, since the physiological pH of the gastrointestinal tract is primarily acidic to neutral, the drug remains largely unionized and poorly soluble, leading to dissolution-rate-limited absorption.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation solubility of chlorthalidone in a specific medium (e.g., water, buffers of different pH).

Materials:

-

Chlorthalidone active pharmaceutical ingredient (API)

-

Selected solvent media (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of chlorthalidone powder to a vial containing a known volume (e.g., 5-10 mL) of the desired solvent medium. The excess solid should be clearly visible.[10][11]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11]

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10][11] A preliminary study can be run to determine the time required to reach a plateau in concentration.

-

After the equilibration period, allow the samples to stand to let coarse particles settle.[10]

-

Withdraw an aliquot from the supernatant. To separate the dissolved drug from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm) or filter it through a chemically inert syringe filter.[10]

-

Quantitatively dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of chlorthalidone in the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Perform the experiment in triplicate to ensure reproducibility.[10]

Caption: pH-Solubility relationship for Chlorthalidone.

Solid-State Characterization

The solid-state properties of an API, particularly polymorphism, are of paramount importance as they can profoundly influence solubility, dissolution rate, stability, and manufacturability.

Polymorphism

Chlorthalidone is known to exist in multiple crystalline forms (polymorphs). At least four forms have been reported (I, II, III, and IV).

-

Form I is the most stable polymorph and is the form used in the commercial reference drug product.[3]

-

Form II has been shown to be up to 49% more soluble than Form I. This difference significantly impacts the dissolution rate of tablets, making polymorphic control a critical quality attribute.[3]

-

Forms I and III are conformational polymorphs.[3]

Given the significant impact of polymorphism on performance, it is essential to characterize the solid form of the API raw material and ensure consistency throughout the manufacturing process.

Experimental Protocol: Analysis by Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study thermal transitions like melting, crystallization, and solid-solid phase changes, making it invaluable for identifying and characterizing polymorphs.[12][13]

Objective: To determine the melting point of chlorthalidone and screen for polymorphic forms.

Materials:

-

Chlorthalidone API sample (2-5 mg)

-

DSC instrument with a refrigerated cooling system

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen gas for purging

-

Reference standards for temperature and enthalpy calibration (e.g., Indium)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the chlorthalidone sample into an aluminum DSC pan.

-

Sealing: Place a lid on the pan and seal it using a crimper. For samples that may release volatiles, a pinhole lid can be used.

-

Instrument Setup: Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

-

Thermal Program: Set up the temperature program. A typical program for polymorph screening would be:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a temperature above the melting point (e.g., 280 °C).[12]

-

(Optional) Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 20 °C/min).

-

Perform a second heating scan at the same rate as the first to observe transitions in the melt-quenched material.

-

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is typically reported as the melting point. Exothermic peaks on heating may indicate crystallization of an amorphous or metastable form. The presence of different melting points or thermal events in different batches or after recrystallization from various solvents indicates polymorphism.

Caption: A typical workflow for screening and selecting the optimal polymorphic form.

Stability Profile

Understanding the degradation pathways of an API is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation (stress testing) studies are performed to identify potential degradation products and develop stability-indicating analytical methods.

Chlorthalidone is reported to be stable under dry heat and photolytic conditions. However, it undergoes substantial degradation in acidic, alkaline, and oxidative environments.[3][4]

-

Acid Hydrolysis: Yields two primary degradation products.

-

Alkaline Hydrolysis: Yields one primary degradation product.

-

Oxidative Degradation: Yields one primary degradation product.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation behavior of chlorthalidone under various stress conditions to identify degradation pathways and validate a stability-indicating analytical method.

Materials:

-

Chlorthalidone API

-

Hydrochloric acid (e.g., 0.1 M to 1 M)[14]

-

Sodium hydroxide (B78521) (e.g., 0.1 M to 1 M)[14]

-

Hydrogen peroxide (e.g., 3-30%)

-

HPLC-grade solvents

-

Stability chambers (oven, photostability chamber)

-

Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of chlorthalidone in a suitable solvent (e.g., methanol).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with HCl and heat (e.g., at 60 °C) for a defined period.[14]

-

Alkaline Hydrolysis: Mix the drug solution with NaOH and heat (e.g., at 60 °C) for a defined period.[14]

-

Oxidative Degradation: Mix the drug solution with H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80 °C) in an oven.[14]

-

Photolytic Degradation: Expose the drug solution and/or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

-

-

Neutralization: After the specified stress period for hydrolytic samples, neutralize the solutions with an equivalent amount of base or acid, respectively, to stop the reaction.

-

Analysis: Dilute all stressed samples to a suitable concentration and analyze them using the stability-indicating HPLC method. An unstressed sample should be analyzed as a control.

-

Evaluation:

-

Aim for 5-20% degradation of the active ingredient to ensure that the analytical method is challenged but not overwhelmed.[14]

-

Assess the chromatograms for new peaks (degradants).

-

Use a PDA detector to check for peak purity of the parent drug peak in the presence of degradants.

-

If coupled with an MS detector, obtain mass data for the degradation products to aid in structure elucidation.

-

Caption: Workflow for investigating chlorthalidone's stability under stress.

Implications for Drug Formulation

The physicochemical profile of chlorthalidone presents several key challenges that must be addressed during formulation development:

-

Bioavailability Enhancement: As a BCS Class IV drug, both solubility and permeability are limiting factors. Formulation strategies must focus on enhancing the dissolution rate. This can include particle size reduction (micronization, nanocrystals), the use of solubilizing excipients, or advanced techniques like forming solid dispersions or cocrystals.[3][4]

-

Polymorphic Control: The existence of multiple polymorphs with different solubilities necessitates strict control over the crystalline form of the API. The manufacturing process (e.g., wet granulation, drying) must be designed to prevent conversion from the desired Form I to a different, potentially less stable or less soluble form. Routine testing of the API and finished product by DSC or PXRD is critical.

-

Stability: The susceptibility to hydrolytic and oxidative degradation means the formulation must protect the drug from incompatible excipients and moisture. Packaging choices, such as blisters with desiccants, may be necessary to ensure adequate shelf-life.

-

Analytical Method Development: Due to its degradation profile, any analytical method used for release and stability testing must be properly validated to be "stability-indicating," meaning it can accurately quantify chlorthalidone in the presence of its degradation products.

References

- 1. Chlortalidone - Wikipedia [en.wikipedia.org]

- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorthalidone (chlorthalidone) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 11. scielo.br [scielo.br]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. news-medical.net [news-medical.net]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Chlorthalidone's Pro-Angiogenic Effects In Vitro: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro angiogenic effects of the diuretic drug chlorthalidone (B1668885). The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform researchers and professionals in the fields of pharmacology, cell biology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways.

Core Findings

Recent in vitro research has demonstrated that chlorthalidone, a long-acting thiazide-like diuretic, possesses pro-angiogenic properties.[1][2][3][4][5] This effect appears to be unique to chlorthalidone and is not shared by other thiazide diuretics like bendroflumethiazide.[2][3][5] The primary mechanism is believed to be linked to its potent inhibition of carbonic anhydrase, which leads to alterations in intracellular pH and subsequent downstream signaling events.[1][4][6]

Quantitative Data Summary

The pro-angiogenic effect of chlorthalidone has been quantified using in vitro tube formation assays. The following table summarizes the key findings from the pivotal study in this area.

| Treatment Group | Angiogenesis (Arbitrary Units) | Fold Change vs. Control | p-value |

| Control (Vehicle) | ~100 | 1.0 | - |

| Chlorthalidone | ~150 | 1.5 | < 0.05 |

| Bendroflumethiazide | ~100 | 1.0 | Not Significant |

Data are approximated from graphical representations in the cited literature and presented for illustrative purposes. The study reported a statistically significant increase in angiogenesis with chlorthalidone treatment compared to control.

Experimental Protocols

The following section details the methodology for the key in vitro angiogenesis experiment.

Endothelial Tube Formation Assay

This assay is a well-established method for assessing angiogenesis in vitro. It relies on the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

Chlorthalidone

-

Bendroflumethiazide (as a comparator)

-

Vehicle control (e.g., DMSO)

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 24-well plate with a thin layer of the matrix. Ensure the entire surface of each well is covered.

-

Gelling: Incubate the coated plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a predetermined optimal density.

-

Treatment: Add chlorthalidone, bendroflumethiazide, or the vehicle control to the cell suspension at the desired final concentrations.

-

Incubation: Seed the HUVEC suspension onto the solidified basement membrane matrix in the 24-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Visualization and Quantification: After the incubation period, examine the formation of tube-like structures using an inverted microscope. Capture images of multiple random fields for each treatment condition. The extent of angiogenesis can be quantified by measuring parameters such as total tube length, number of branch points, and total number of loops using angiogenesis analysis software.

Signaling Pathways and Mechanisms

The pro-angiogenic effect of chlorthalidone is thought to be initiated by its inhibition of carbonic anhydrase. This leads to a cascade of downstream events, including modulation of gene expression for key angiogenic and anti-angiogenic factors.

Caption: Proposed signaling pathway for chlorthalidone-induced angiogenesis.

The diagram above illustrates the proposed mechanism where chlorthalidone inhibits carbonic anhydrase, leading to an increase in intracellular pH. This alteration in the cellular environment is hypothesized to modulate the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor C (VEGF-C) and Transforming Growth Factor-beta 3 (TGF-β3).[2][5] The downregulation of these specific factors, contrary to what might be expected, is associated with the promotion of angiogenesis in this context.

Experimental Workflow

The following diagram outlines the general workflow for investigating the in vitro angiogenic effects of a compound like chlorthalidone.

Caption: General workflow for in vitro angiogenesis tube formation assay.

This workflow provides a structured approach, from the initial preparation of cells and reagents to the final analysis of the angiogenic response. This systematic process is crucial for obtaining reliable and reproducible results in the study of pro- or anti-angiogenic compounds.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Expression of vascular endothelial growth factor, hypoxia inducible factor 1α, and carbonic anhydrase IX in human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorthalidone, not hydrochlorothiazide, is the right diuretic for comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Chlorthalidone decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase 2 (CAII) supports tumor blood endothelial cell survival under lactic acidosis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Chlorthal-Dimethyl: A Technical Guide to its Action on Tubulin Formation

Abstract

Chlorthal-dimethyl (B1668884) (DCPA), a member of the dinitroaniline class of herbicides, exerts its primary phytotoxic effects through the disruption of microtubule dynamics, a fundamental process for cell division and structure. This technical guide provides an in-depth examination of the molecular mode of action of this compound-dimethyl, focusing on its interaction with tubulin, the core protein subunit of microtubules. This document details the mechanism of binding, the consequent inhibition of tubulin polymerization, and the resulting cellular effects. Standardized experimental protocols for assessing these interactions are provided, alongside quantitative data from closely related dinitroaniline compounds to contextualize the activity of this compound-dimethyl.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1] Compounds that interfere with microtubule dynamics are potent mitotic inhibitors and have been successfully developed as herbicides and anticancer agents.

This compound-dimethyl (DCPA or Dacthal) is a selective, pre-emergent herbicide used to control annual grasses and various broadleaf weeds.[1] Its mechanism of action is the inhibition of microtubule formation, which halts cell division in the root and shoot meristems of germinating seeds.[2] Like other dinitroaniline herbicides, this compound-dimethyl's primary molecular target is the tubulin protein itself.[3] It exhibits high selectivity for plant and protist tubulin, with significantly lower activity against animal and fungal tubulins, providing a basis for its selective herbicidal action.[3]

Core Mechanism of Action: Tubulin Binding and Polymerization Inhibition

The herbicidal activity of this compound-dimethyl stems from its direct interaction with tubulin, leading to a cascade of events that culminates in mitotic arrest and cell death.

Binding to the α-Tubulin Subunit

Unlike many well-known tubulin-targeting agents that bind to β-tubulin (e.g., colchicine, taxol, vinca (B1221190) alkaloids), dinitroaniline herbicides like this compound-dimethyl are understood to bind to the α-tubulin subunit of the αβ-tubulin heterodimer. This binding event forms a stable tubulin-herbicide complex. The formation of this complex effectively "poisons" the tubulin pool.

Disruption of Microtubule Elongation

The tubulin-chlorthal-dimethyl complex can still incorporate into the growing plus-end of a microtubule. However, once incorporated, this complex acts as a cap, physically obstructing the addition of subsequent tubulin dimers. This action terminates the elongation of the microtubule protofilament, thereby halting microtubule assembly.[3] This disruption of polymerization dynamics leads to a net depolymerization of microtubules throughout the cell.

Cellular Consequences

The disruption of microtubule polymerization has profound effects on cellular processes:

-

Mitotic Arrest: The most immediate consequence is the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, arresting the cell cycle in metaphase.

-

Abnormal Cell Division: Prolonged mitotic arrest can lead to abnormal nuclear division, resulting in the formation of multinucleated cells, a characteristic effect of DCPA.[1]

-

Inhibition of Root and Shoot Growth: By preventing cell division in the apical meristems of seedlings, this compound-dimethyl effectively stops root and shoot elongation, leading to the death of the germinating weed.[2]

The overall mechanism is depicted in the signaling pathway diagram below.

Quantitative Data on Dinitroaniline-Tubulin Interaction

| Parameter | Value | Organism/Tubulin Source | Method |

| Dissociation Constant (Kd) | 95 nM | Zea mays (Maize) | Quasi-equilibrium binding |

| 117 nM | Nicotiana tabacum (Tobacco) | Quasi-equilibrium binding with [14C]oryzalin | |

| Apparent Affinity Constant (Kapp) | 1.19 x 105 M-1 | Rosa sp. (Rose) | Ligand-binding with [14C]oryzalin |

| Inhibition Constant (Ki) | 2.59 x 106 M | Rosa sp. (Rose) | Inhibition of taxol-induced polymerization |

| IC50 (Cellular) | ~100 nM | Toxoplasma gondii | Parasite Survival Assay |

| > 50 µM | Mammalian Cell Lines | Cytotoxicity Assay | |

| Computational Binding Affinity | 23 nM | Toxoplasma gondii (α-tubulin) | Molecular Docking & Dynamics |

Table 1: Summary of quantitative binding and inhibition data for the dinitroaniline herbicide oryzalin (B97938), a structural and functional analog of this compound-dimethyl.[4]

Experimental Protocols

Investigating the effects of compounds like this compound-dimethyl on tubulin requires specialized biochemical and cell-based assays. The following sections detail standardized protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of a test compound on the rate and extent of microtubule formation by monitoring changes in light scattering.

Objective: To determine the IC50 of this compound-dimethyl for the inhibition of tubulin polymerization.

Materials:

-

Lyophilized tubulin protein (>99% pure, porcine or plant-derived)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM in water)

-

This compound-dimethyl stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Ice bucket, 96-well clear bottom plates, temperature-controlled microplate reader (spectrophotometer)

Procedure:

-

Preparation:

-

Pre-chill the 96-well plate, pipette tips, and buffers on ice.

-

Pre-warm the plate reader to 37°C.

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice at all times.

-

Prepare a 10X stock of test compounds (this compound-dimethyl) and controls by diluting the 10 mM DMSO stock in room temperature General Tubulin Buffer.

-

-

Reaction Setup (on ice):

-

Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Mix gently.

-

In the pre-chilled 96-well plate, add 10 µL of 10X test compound, control compound, or vehicle (DMSO diluted in buffer) to the appropriate wells.

-

Initiate the reaction by adding 90 µL of the final tubulin solution to each well for a total volume of 100 µL. Mix gently by pipetting up and down.

-

-

Data Acquisition:

-

Immediately transfer the plate to the pre-warmed (37°C) microplate reader.

-

Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear (growth) phase of the curve.

-

Calculate the percentage of inhibition for each this compound-dimethyl concentration relative to the vehicle control.

-

Plot percent inhibition vs. log[this compound-dimethyl] and fit a dose-response curve to determine the IC50 value.

-

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the microtubule network within cells to qualitatively assess the disruptive effects of a compound.

Objective: To visualize the disruption of the microtubule cytoskeleton in plant or animal cells following treatment with this compound-dimethyl.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana) or cultured cells (e.g., HeLa) grown on coverslips.

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 3% BSA in PBS).

-

Primary antibody: Mouse anti-α-tubulin monoclonal antibody.

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Nuclear stain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment: Incubate cells or seedlings with various concentrations of this compound-dimethyl (and a vehicle control) for a predetermined time (e.g., 6-24 hours).

-

Fixation: Wash cells 3x with pre-warmed PBS. Fix with Fixation Buffer for 15-20 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS. Permeabilize with Permeabilization Buffer for 10-15 minutes.

-

Blocking: Wash 3x with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash 3x with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash 3x with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash 2x with PBS. Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Acquire images of control and treated cells to compare the integrity and organization of the microtubule network.

The workflow for this protocol is visualized below.

Conclusion

This compound-dimethyl is a potent mitotic inhibitor whose herbicidal activity is derived from its specific interaction with α-tubulin. By forming a complex with free tubulin dimers, it effectively caps (B75204) growing microtubules, preventing their elongation and leading to the collapse of the microtubule cytoskeleton. This disruption of a critical cellular component results in mitotic arrest and ultimately cell death in susceptible plants. The protocols and comparative data presented in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound-dimethyl and other dinitroaniline compounds with the tubulin cytoskeleton.

References

- 1. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]

- 2. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 3. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Hepatic Metabolic Pathways of Chlorthalidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone (B1668885) is a long-acting thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][2] While it is well-established that the majority of a chlorthalidone dose is excreted unchanged in the urine, evidence from recent in vitro studies indicates that it does undergo minor metabolism in hepatic systems.[3][4] This technical guide provides a comprehensive overview of the known and predicted metabolic pathways of chlorthalidone in the liver, with a focus on the latest findings from in vitro metabolite identification studies.

Pharmacokinetic Profile of Chlorthalidone

Chlorthalidone exhibits a prolonged duration of action, with a half-life of approximately 40 to 60 hours.[5] It is characterized by high protein binding, primarily to albumin, and also shows a significant affinity for carbonic anhydrase in erythrocytes.[3][4] Renal excretion is the primary route of elimination for the parent drug.[3][6][7]

| Parameter | Value | Source(s) |

| Bioavailability | ~65% | [5] |

| Time to Peak Plasma Concentration | 2-6 hours | [5] |

| Protein Binding | ~75% | [5] |

| Elimination Half-Life | 40-60 hours | [5] |

| Primary Route of Elimination | Renal (unchanged drug) | [3][6][7] |

| Hepatic Metabolism | Partial/Minimal | [3][4] |

Hepatic Metabolic Pathways

Recent in vitro investigations utilizing human hepatocytes have shed light on the previously uncharacterized hepatic metabolism of chlorthalidone. These studies have identified both Phase I and predicted Phase II metabolic pathways.

Phase I Metabolism

In vitro incubation of chlorthalidone with pooled human hepatocytes has led to the identification of two Phase I metabolites. These metabolites are formed through modifications of the phthalimidine moiety of the chlorthalidone molecule.[8][9]

-

Reduction: One metabolic pathway involves the reduction of the phthalimidine group.

-

Hydroxylation: The second identified pathway is the hydroxylation of the phthalimidine moiety.[8][9]

The specific enzymes responsible for these transformations, including the potential involvement of cytochrome P450 (CYP) isoenzymes in the hydroxylation, have not yet been fully elucidated.[10][11]

Predicted Phase II Metabolism

In silico metabolic prediction tools, such as GLORYx, have been employed to forecast potential Phase II metabolic pathways for chlorthalidone.[3][5][8][12] These predictions are based on the chemical structure of the parent drug and known metabolic reactions. The following are the predicted Phase II conjugation reactions, with N-acetylation being the most probable:

-

N-acetylation: This is predicted to be the most likely Phase II reaction, occurring at the sulfonamide group with a high probability score.[8][9][13]

-

O-glucuronidation: Conjugation with glucuronic acid is another predicted pathway.[8][9][13]

-

O-sulfation: Sulfation is also a predicted metabolic route.[8][9][13]

-

Glutathione (B108866) Conjugation: The formation of a glutathione conjugate is a potential, though less probable, metabolic pathway.[8][9][13]

It is important to note that these Phase II metabolites have been predicted by computational models and await confirmation through in vitro or in vivo experimental studies.

| Predicted Phase II Pathway | Site of Conjugation | Probability Score | Source(s) |

| N-acetylation | Sulfonamide group | 88% | [8][9][13] |

| O-glucuronidation | Phthalimidine moiety (hydroxyl group) | < 70% | [8][9][13] |

| O-sulfation | Phthalimidine moiety (hydroxyl group) | < 70% | [8][9][13] |

| Glutathione Conjugation | Aromatic ring or other electrophilic sites | < 70% | [8][9][13] |

Experimental Protocols

The identification of chlorthalidone metabolites in hepatic systems has been achieved through sophisticated in vitro experimental setups coupled with high-resolution analytical techniques.

In Vitro Hepatocyte Incubation

A common experimental approach involves the incubation of chlorthalidone with cryopreserved human hepatocytes.[14][15][16][17]

Objective: To simulate the hepatic metabolism of chlorthalidone and generate its metabolites in a controlled in vitro environment.

Methodology:

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium to form a monolayer in a multi-well plate.

-

Compound Incubation: Chlorthalidone, dissolved in a suitable solvent, is added to the hepatocyte culture medium at a specific concentration.

-

Incubation Period: The hepatocytes are incubated with chlorthalidone for a defined period (e.g., several hours to days) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At various time points, aliquots of the incubation medium and cell lysate are collected.

-

Metabolite Extraction: The collected samples are treated to stop enzymatic reactions and extract the parent drug and any formed metabolites.

Metabolite Identification by LC-HRMS/MS

The analysis of the samples from the hepatocyte incubation is typically performed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).[18][19][20][21]

Objective: To separate, detect, and identify the chemical structures of chlorthalidone and its metabolites.

Methodology:

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the parent and fragment ions with high accuracy.

-

Data Analysis: The data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the incubated samples with those of control samples. The exact mass measurements and fragmentation patterns are used to deduce the chemical structures of the metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hepatic metabolic pathways of chlorthalidone.

Caption: Experimental workflow for metabolite identification.

Conclusion

While chlorthalidone is primarily eliminated from the body as an unchanged drug through renal excretion, recent scientific advancements have revealed that it undergoes minor but detectable metabolism in the liver. The identification of Phase I metabolites involving reduction and hydroxylation of the phthalimidine moiety provides new insights into the biotransformation of this widely used diuretic. Furthermore, in silico predictions of Phase II conjugation pathways, particularly N-acetylation, offer a roadmap for future research to confirm these metabolic routes. A deeper understanding of the hepatic metabolism of chlorthalidone is crucial for a complete characterization of its pharmacokinetic profile and for assessing potential drug-drug interactions and inter-individual variability in patient response. Further in vivo studies are warranted to confirm the presence and clinical relevance of these newly identified and predicted metabolites.

References

- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NERDD [nerdd.univie.ac.at]

- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NERDD [nerdd.univie.ac.at]

- 6. Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. GSRS [precision.fda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GLC determination of urinary chlorthalidone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 20. Analysis of chlorthalidone in whole blood by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 21. agilent.com [agilent.com]

Navigating the Bioequivalence Landscape of Chlorthalidone Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of pharmacokinetics and bioavailability as they pertain to different formulations of chlorthalidone (B1668885), a long-acting thiazide-like diuretic. For decades, chlorthalidone has been a cornerstone in the management of hypertension, making the interchangeability of its various generic and branded formulations a critical point of interest for clinicians and pharmaceutical scientists alike.[1] This guide will provide a comprehensive overview of the methodologies used to assess bioequivalence, present comparative pharmacokinetic data, and offer detailed experimental protocols relevant to the study of chlorthalidone formulations.

Core Concepts in Chlorthalidone Pharmacokinetics

Chlorthalidone is characterized by its prolonged action, with a half-life ranging from 40 to 60 hours, which allows for once-daily dosing and sustained blood pressure control.[2][3] After oral administration, its bioavailability is approximately 65%, with peak plasma concentrations (Cmax) typically reached within 2 to 6 hours (Tmax).[2] A key feature of chlorthalidone's distribution is its extensive partitioning into red blood cells, which act as a reservoir and contribute to its long duration of action.[2] The drug is minimally metabolized and is primarily excreted unchanged in the urine.[2][4]

Comparative Bioavailability of Chlorthalidone Formulations

Bioequivalence studies are essential to ensure that generic formulations of a drug deliver the same amount of active ingredient into the bloodstream over the same period as the reference or brand-name product.[5] These studies are typically conducted in healthy volunteers and involve a comparison of key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic data from a bioequivalence study comparing a test formulation of chlorthalidone (50 mg) with a reference formulation (Hygroton 50 mg) under both fasted and fed conditions.[6]

Table 1: Pharmacokinetic Parameters of Chlorthalidone (50 mg) Under Fasted Conditions (n=15) [6]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| AUC₀₋₇₂ (mcg·h/mL) | 10.0 ± 2.4 | 10.3 ± 2.6 |

| Cₘₐₓ (ng/mL) | 210.3 ± 45.5 | 215.8 ± 50.1 |

| tₘₐₓ (h) (median, range) | 4.0 (2.0 - 8.0) | 4.0 (2.0 - 8.0) |

| t₁/₂ (h) | 48.9 ± 9.9 | 49.5 ± 10.4 |

Table 2: Pharmacokinetic Parameters of Chlorthalidone (50 mg) Under Fed Conditions [6]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| AUC₀₋t (mcg·h/mL) | 12.3 ± 2.9 | 12.5 ± 3.1 |

| Cₘₐₓ (ng/mL) | 235.4 ± 48.2 | 240.1 ± 52.3 |

| tₘₐₓ (h) (median, range) | 6.0 (3.0 - 12.0) | 6.0 (3.0 - 12.0) |

| t₁/₂ (h) | 51.2 ± 11.3 | 51.8 ± 11.7 |

In these studies, the 90% confidence intervals for the ratios of AUC and Cmax between the test and reference products fell within the bioequivalence acceptance range of 80-125%.[6]

Detailed Experimental Protocols

The assessment of bioequivalence for chlorthalidone formulations relies on robust and well-defined experimental protocols for both in vivo and in vitro studies.

In Vivo Bioequivalence Study Protocol

A typical bioequivalence study for chlorthalidone tablets is designed as a single-dose, open-label, randomized, two-way crossover study.[6]

1. Study Population:

-

Healthy adult volunteers (typically 18-45 years old).[6]

-

Subjects undergo a comprehensive health screening to rule out any underlying medical conditions.

2. Study Design:

-

A randomized, two-period, two-sequence crossover design is employed.[5][6]

-

Subjects are randomly assigned to receive either the test or reference formulation in the first period.

-

A washout period of at least 21 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]

3. Drug Administration:

-

A single oral dose of the chlorthalidone tablet (e.g., 50 mg) is administered with a standardized volume of water (e.g., 240 mL).[6]

-

For studies under fed conditions, the drug is administered after a standardized high-fat, high-calorie breakfast.[6]

4. Blood Sampling:

-

Venous blood samples are collected at predefined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 18, 24, 36, 48, and 72 hours after administration.[6]

5. Bioanalytical Method - HPLC:

-

The concentration of chlorthalidone in plasma or whole blood is determined using a validated high-performance liquid chromatography (HPLC) method.[7][8]

-

Sample Preparation: Protein precipitation is a common method for sample preparation. Acetonitrile is added to the plasma sample to precipitate proteins, followed by centrifugation. The supernatant is then injected into the HPLC system.[7]

-

Chromatographic Conditions:

-

Column: A C8 or cyanopropyl column is often used for separation.[7][8][9]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate (B84403) buffer (e.g., 10 mM KH₂PO₄, pH 6.0) and methanol (B129727) is typically employed.[7][8]

-

Detection: UV detection at a wavelength of approximately 225 nm or 230 nm is used to quantify the drug.[7][8]

-

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

6. Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters including AUC, Cmax, and tmax are calculated from the plasma concentration-time data using non-compartmental analysis.[5]

-

Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed AUC and Cmax values to determine the 90% confidence intervals for the ratio of the test and reference products.[5]

In Vitro Dissolution Testing Protocol (USP Method)

Dissolution testing is a critical in vitro method to assess the rate at which the active pharmaceutical ingredient is released from the solid dosage form. The United States Pharmacopeia (USP) provides a standardized method for chlorthalidone tablets.[10]

- Apparatus: USP Apparatus 2 (Paddle Apparatus).[10] - Medium: 900 mL of water.[10] - Rotation Speed: 75 rpm.[10] - Time: 60 minutes.[10] - Procedure:

-

The dissolution medium is placed in the vessel and equilibrated to 37 ± 0.5 °C.[1]

-

One chlorthalidone tablet is placed in the apparatus.

-

The apparatus is operated at the specified speed for the designated time.

-

At the end of the time period, a sample of the dissolution medium is withdrawn and filtered.

-

The amount of dissolved chlorthalidone is determined by UV-Vis spectrophotometry at a wavelength of maximum absorbance around 275 nm, by comparison with a standard solution of USP Chlorthalidone Reference Standard.[10] - Acceptance Criteria: Not less than 70% (Q) of the labeled amount of chlorthalidone is dissolved in 60 minutes.[10]

Visualizing the Bioequivalence Workflow

To better illustrate the interconnected processes in a bioequivalence study, the following diagram outlines the typical workflow.

References

- 1. usp.org [usp.org]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Comparative bioavailability of two formulations containing atenolol and chlortalidone associated in a 4:1 fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. Simple and rapid HPLC method for simultaneous determination of atenolol and chlorthalidone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One moment, please... [ijpsm.com]

- 9. akjournals.com [akjournals.com]

- 10. Chlorthalidone Tablets [drugfuture.com]

An In-depth Technical Guide to the Identification of Chlorthal-Dimethyl Degradation Products in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of chlorthal-dimethyl (B1668884) (DCPA) degradation products in soil. This compound-dimethyl, a pre-emergent herbicide, undergoes transformation in the soil environment, leading to the formation of several metabolic byproducts. Understanding the fate and behavior of these degradates is crucial for environmental risk assessment and management. This document outlines the primary degradation pathways, detailed experimental protocols for extraction and analysis, and quantitative data on the persistence of this compound-dimethyl and its key metabolites.

Degradation Pathway of this compound-Dimethyl in Soil

This compound-dimethyl primarily degrades in soil through the sequential hydrolysis of its two methyl ester groups. This process is predominantly mediated by microbial activity, with soil moisture and temperature significantly influencing the rate of degradation. The primary degradation products are monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).

The degradation pathway can be summarized as follows:

-

This compound-Dimethyl (DCPA) is hydrolyzed to form Monomethyl tetrachloroterephthalate (MTP) .

-

Monomethyl tetrachloroterephthalate (MTP) is further hydrolyzed to form Tetrachloroterephthalic acid (TPA) .

TPA is the final major degradation product and is significantly more mobile and persistent in soil and water than the parent compound.

Chlorthalidone's Pleiotropic Effects: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms Beyond Diuresis

Chlorthalidone (B1668885), a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. While its primary mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, a growing body of evidence from exploratory studies suggests that its therapeutic benefits extend beyond simple diuresis.[1][2] These additional, or "pleiotropic," effects contribute to its cardiovascular protective properties and are a subject of ongoing research. This technical guide provides a comprehensive overview of the exploratory studies investigating these effects, with a focus on data presentation, detailed experimental protocols, and the visualization of key pathways and workflows for researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal clinical trials and exploratory studies on the effects of chlorthalidone.

Table 1: Key Outcomes from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

| Outcome | Chlorthalidone (n=15,255) | Amlodipine (n=9,048) | Lisinopril (n=9,054) | Relative Risk (95% CI) vs. Chlorthalidone | p-value |

| Primary Outcome | |||||

| Fatal CHD or nonfatal MI (6-year rate) | 11.5% | 11.3% | 11.4% | Amlodipine: 0.98 (0.90-1.07)Lisinopril: 0.99 (0.91-1.08) | NS |

| Secondary Outcomes | |||||

| All-cause mortality | - | - | - | Amlodipine: 0.96 (0.89-1.04)Lisinopril: 1.00 (0.92-1.08) | NS |

| Stroke (6-year rate) | - | - | - | Amlodipine: 0.93 (0.82-1.06)Lisinopril: 1.15 (1.02-1.30) | 0.02 |

| Heart Failure (6-year rate) | 8.7% | 10.2% | 10.2% | Amlodipine: 1.38 (1.25-1.52)Lisinopril: 1.19 (1.07-1.31) | <0.001 |

| Combined CVD | - | - | - | Amlodipine: 1.04 (0.99-1.09)Lisinopril: 1.10 (1.05-1.16) | <0.001 |

CHD: Coronary Heart Disease; MI: Myocardial Infarction; CVD: Cardiovascular Disease; NS: Not Significant. Data extracted from ALLHAT publications.[3][4][5][6][7]

Table 2: Key Outcomes from the Systolic Hypertension in the Elderly Program (SHEP)

| Outcome | Chlorthalidone (n=2,365) | Placebo (n=2,371) | Relative Risk Reduction (95% CI) | p-value |

| Total Stroke (5-year incidence per 100 participants) | 5.2 | 8.2 | 36% | 0.0003 |

| Nonfatal MI + Coronary Death | - | - | 27% | <0.05 |

| Heart Failure (fatal or nonfatal) | 55 events | 105 events | 49% (0.37-0.71) | <0.001 |

MI: Myocardial Infarction. Data extracted from SHEP publications.[8][9][10][11][12]

Table 3: Effects of Chlorthalidone on Endothelial Function in Hypertensive Patients with Metabolic Syndrome

| Parameter | Baseline | After 3 Months of Chlorthalidone | p-value |

| Forearm Blood Flow (mL/min/100mL) - Response to Acetylcholine (B1216132) | Augmented | Significantly Increased | <0.05 |

| Minimum Forearm Vascular Resistance | Decreased | Significantly Decreased | <0.05 |

| Transcapillary Albumin Escape Rate | Slowed | Significantly Slowed | <0.05 |

Data from a study on hypertensive patients with nondiabetic metabolic syndrome.[13]

II. Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pleiotropic effects of chlorthalidone.

Assessment of Endothelial Function: Forearm Venous Occlusion Plethysmography

This technique is a gold standard for assessing endothelium-dependent and -independent vasodilation in the human forearm microcirculation.[14][15][16]

a. Subject Preparation:

-

Subjects should fast for at least 4 hours prior to the study.

-

Abstain from caffeine, alcohol, and smoking for at least 12 hours.

-

Studies are conducted in a quiet, temperature-controlled room with the subject in a supine position.

b. Catheterization:

-

A 27-gauge needle is inserted into the brachial artery of the non-dominant arm under local anesthesia for drug infusion.

-

A contralateral brachial artery catheter can be placed for blood pressure monitoring.

c. Forearm Blood Flow Measurement:

-

A mercury-in-silastic strain gauge is placed around the widest part of the forearm.

-

A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.

-

A venous occlusion cuff on the upper arm is inflated to 40-50 mmHg for 7 seconds in every 15-second cycle to prevent venous outflow.

-